MART-1 (26-35) (human) (TFA) refers to a specific peptide derived from the Melanoma Antigen Recognized by T-cells 1, commonly known as MART-1 or Melan-A. This peptide is a crucial antigen in the context of melanoma and is recognized by cytotoxic T lymphocytes, making it significant in immunotherapy research and applications. The sequence of MART-1 (26-35) is H-ELAGIGILTV-OH, which corresponds to amino acids 26 to 35 of the full MART-1 protein. The TFA designation indicates that this peptide is provided as a trifluoroacetic acid salt, which is a common form for peptides used in research due to its stability and solubility properties .
MART-1 is classified as an antigenic peptide and is primarily sourced from human melanoma cells. It plays a pivotal role in the immune response against melanoma tumors by stimulating T-cell activation. The peptide is particularly relevant for patients with HLA-A*0201, a common human leukocyte antigen type that presents this peptide to T-cells .
The synthesis of MART-1 (26-35) typically involves solid-phase peptide synthesis techniques, which allow for the sequential addition of amino acids to form the desired peptide chain. The process often utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which protects the amino group during synthesis. After the completion of synthesis, the peptide is cleaved from the resin and purified, commonly using high-performance liquid chromatography (HPLC).
The synthesis may also incorporate modifications to enhance stability or binding affinity. For instance, various side-chain modifications can be introduced to improve interactions with T-cell receptors or major histocompatibility complex molecules. The use of trifluoroacetic acid in the final product ensures that the peptide remains soluble and stable for experimental applications .
MART-1 (26-35) has a defined molecular structure characterized by its sequence: H-ELAGIGILTV-OH. This decapeptide adopts a conformation that allows it to effectively bind to HLA-A*0201 molecules on antigen-presenting cells, facilitating recognition by T-cells.
The molecular weight of MART-1 (26-35) is approximately 1,200 Da, and its structure includes several key residues that contribute to its immunogenic properties. X-ray crystallography studies have shown how this peptide interacts with HLA-A*0201, revealing critical binding interactions that are essential for T-cell activation .
MART-1 (26-35) participates in various biochemical reactions, primarily involving its binding to T-cell receptors and major histocompatibility complex class I molecules. This interaction triggers a cascade of intracellular signaling pathways leading to T-cell activation and proliferation.
Studies have demonstrated that modifications to either end of the peptide can enhance its binding affinity to HLA-A*0201, thus improving its efficacy in stimulating T-cell responses. The incorporation of peptidomimetics has been explored as a strategy to enhance these interactions further .
MART-1 (26-35) functions primarily through its recognition by CD8+ cytotoxic T lymphocytes. Upon presentation by HLA-A*0201 on antigen-presenting cells, T-cell receptors engage with the peptide-MHC complex. This engagement activates signaling pathways that lead to cytokine production and cytotoxic activity against melanoma cells.
Research indicates that effective stimulation of T-cells by MART-1 can result in significant anti-tumor responses in melanoma patients, highlighting its potential as a target for immunotherapy .
MART-1 (26-35) is typically provided as a lyophilized powder for stability and ease of use in laboratory settings. It is soluble in organic solvents and aqueous solutions at physiological pH levels.
The trifluoroacetic acid salt form ensures high purity (>90%) and stability during storage and handling. The peptide's stability under physiological conditions makes it suitable for various assays related to T-cell activation and immunogenicity testing .
MART-1 (26-35) has significant applications in scientific research, particularly in the fields of immunology and cancer therapy. It is utilized in:
CAS No.: 50372-80-0
CAS No.: 26532-22-9
CAS No.:
CAS No.: 41066-45-9